[3-(3-Phenylpropoxy)phenyl]amine hydrochloride
Description
[3-(3-Phenylpropoxy)phenyl]amine hydrochloride is a secondary amine derivative featuring a phenylpropoxy substituent at the meta position of the aromatic ring. Its molecular formula is C₁₅H₁₈ClNO, with a molecular weight of 263.77 g/mol . The compound is identified by two distinct CAS Registry Numbers: 17399-25-6 (IUPAC name: this compound) and 108715-56-6 (IUPAC name: [2-(3-phenylpropoxy)phenyl]amine hydrochloride) , indicating positional isomerism (meta vs. ortho substitution).
Properties
IUPAC Name |
3-(3-phenylpropoxy)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO.ClH/c16-14-9-4-10-15(12-14)17-11-5-8-13-6-2-1-3-7-13;/h1-4,6-7,9-10,12H,5,8,11,16H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYKNBDKNGSFCEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCOC2=CC=CC(=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40586414 | |
| Record name | 3-(3-Phenylpropoxy)aniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40586414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17399-25-6 | |
| Record name | Benzenamine, 3-(3-phenylpropoxy)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17399-25-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 211700 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017399256 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 17399-25-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211700 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(3-Phenylpropoxy)aniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40586414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Etherification of 3-Nitrophenol
The synthesis begins with the formation of the intermediate 3-(3-phenylpropoxy)nitrobenzene. This step involves a nucleophilic aromatic substitution reaction between 3-nitrophenol and 3-phenylpropyl bromide. A base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is employed to deprotonate the phenolic hydroxyl group, enhancing its nucleophilicity. The reaction is typically conducted in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile at elevated temperatures (80–100°C) for 12–24 hours.
Representative Reaction Conditions:
| Reagent | Solvent | Temperature | Time |
|---|---|---|---|
| 3-Nitrophenol | DMF | 80°C | 18 hr |
| 3-Phenylpropyl bromide | |||
| K₂CO₃ |
The product is isolated via aqueous workup, extraction with dichloromethane, and purification by recrystallization or column chromatography.
Reduction of Nitro to Amine
The nitro group in 3-(3-phenylpropoxy)nitrobenzene is reduced to an amine to yield 3-(3-phenylpropoxy)aniline. Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas (H₂) is the most common method, achieving near-quantitative yields. Alternatively, transfer hydrogenation with ammonium formate and Pd/C in methanol offers a safer, solvent-based approach.
Example Procedure:
Formation of Hydrochloride Salt
The final step involves treating 3-(3-phenylpropoxy)aniline with hydrochloric acid (HCl) to form the hydrochloride salt. This is typically achieved by dissolving the free base in a solvent such as ethanol or diethyl ether and adding concentrated HCl dropwise. The precipitate is filtered, washed with cold solvent, and dried under vacuum.
Critical Parameters:
-
Acid Concentration: 6 M HCl ensures complete protonation.
-
Solvent Choice: Ethanol favors rapid crystallization.
Optimization of Reaction Conditions
Etherification Efficiency
The choice of base significantly impacts the etherification yield. Cesium carbonate (Cs₂CO₃), with its higher basicity and solubility in DMF, outperforms potassium carbonate, reducing reaction times to 6–8 hours. Microwave-assisted synthesis has also been explored, achieving 95% conversion in 1 hour at 120°C.
Reduction Alternatives
While catalytic hydrogenation is efficient, limitations include the need for high-pressure equipment. Sodium dithionite (Na₂S₂O₄) in aqueous ethanol provides a low-cost alternative, albeit with lower yields (70–75%).
Salt Crystallization
Recrystallization from isopropanol yields larger crystals with higher purity compared to ethanol. Adding antisolvents like diethyl ether during crystallization further enhances recovery rates.
Comparative Analysis of Alternative Methods
Direct Amination Approaches
Attempts to bypass the nitro intermediate via Buchwald-Hartwig amination of 3-(3-phenylpropoxy)bromobenzene have been reported. However, this method requires expensive palladium catalysts and ligands, making it less practical for large-scale synthesis.
Solid-Phase Synthesis
Immobilizing 3-nitrophenol on resin supports enables stepwise synthesis in combinatorial chemistry. While advantageous for parallel synthesis, the approach suffers from low throughput and high resin costs.
Characterization and Quality Control
Spectroscopic Confirmation
Purity Assessment
High-performance liquid chromatography (HPLC) with UV detection at 254 nm is used to verify purity (>98%). Residual solvents are quantified via gas chromatography (GC).
Industrial-Scale Production Considerations
Cost-Effective Reagents
Replacing DMF with acetonitrile reduces solvent recovery costs. Similarly, recycling Pd/C via filtration and reactivation lowers catalyst expenses.
Waste Management
Neutralization of acidic and basic waste streams with calcium hydroxide (Ca(OH)₂) and acetic acid, respectively, ensures compliance with environmental regulations.
Challenges and Limitations
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [3-(3-Phenylpropoxy)phenyl]amine hydrochloride can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of various oxidized derivatives.
Reduction: The compound can also be reduced using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions are common for this compound, especially when reacting with halogenated compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated compounds, bases like potassium carbonate.
Major Products Formed:
Oxidation: Oxidized derivatives of the phenylpropoxy group.
Reduction: Reduced amine derivatives.
Substitution: Various substituted phenylpropoxy derivatives.
Scientific Research Applications
Chemistry: In chemistry, [3-(3-Phenylpropoxy)phenyl]amine hydrochloride is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities. It is used in the development of new drugs and therapeutic agents due to its ability to interact with biological targets.
Medicine: In medicine, this compound is explored for its potential therapeutic effects. It is investigated for its role in treating various diseases and conditions, particularly those involving the central nervous system.
Industry: The compound finds applications in the chemical industry as a precursor for the synthesis of various industrial chemicals. It is also used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [3-(3-Phenylpropoxy)phenyl]amine hydrochloride involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Positional Isomerism
The compound’s bioactivity and reactivity are influenced by the position of the phenylpropoxy group:
- [2-(3-Phenylpropoxy)phenyl]amine Hydrochloride (CAS 108715-56-6): The ortho-substituted isomer may exhibit steric hindrance, reducing interaction with planar biological targets compared to the meta isomer .
- [3-(Heptyloxy)phenyl]amine Hydrochloride (CAS 1049788-18-2): Features a longer aliphatic chain (heptyloxy), increasing lipophilicity (logP ≈ 3.8) compared to the phenylpropoxy derivative (logP ≈ 3.2) .
Table 1: Structural and Physicochemical Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Feature |
|---|---|---|---|---|
| [3-(3-Phenylpropoxy)phenyl]amine HCl | C₁₅H₁₈ClNO | 263.77 | 17399-25-6 | Meta-substituted phenylpropoxy |
| [2-(3-Phenylpropoxy)phenyl]amine HCl | C₁₅H₁₈ClNO | 263.77 | 108715-56-6 | Ortho-substituted phenylpropoxy |
| [3-(Heptyloxy)phenyl]amine HCl | C₁₃H₂₂ClNO | 243.78 | 1049788-18-2 | Aliphatic heptyloxy chain |
| N-(3-Methoxyphenyl)-7-(3-phenylpropoxy)quinolin-4-amine | C₂₅H₂₅N₂O₂ | 385.48 | Not Provided | Quinoline core with antitumor activity |
Biological Activity
[3-(3-Phenylpropoxy)phenyl]amine hydrochloride is a compound with significant potential in pharmaceutical and chemical research. Its unique structure, characterized by a phenylpropoxy group attached to a phenylamine backbone, allows it to interact with various biological targets. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and findings from diverse sources.
- Molecular Formula: C15H17NO·HCl
- CAS Number: 17399-25-6
- Physical State: Solid at room temperature
The biological activity of this compound is primarily attributed to its ability to bind to specific receptors and enzymes in the body. This interaction modulates their activity, influencing various biochemical pathways. The compound is particularly noted for its potential effects on the central nervous system (CNS), where it may act as an inhibitor or modulator of neurotransmitter receptors.
Antifungal Activity
Recent studies have indicated that compounds structurally similar to this compound exhibit antifungal properties. For example, derivatives with similar phenyl moieties showed activity against Candida albicans and Candida parapsilosis, suggesting that modifications in the structure can enhance biological efficacy .
Central Nervous System Activity
The compound is under investigation for its potential therapeutic effects on CNS disorders. Its ability to modulate neurotransmitter systems may provide insights into developing treatments for conditions such as depression and anxiety.
Case Studies
-
Study on Structural Variations:
A study focused on the impact of substituents on the phenyl ring of related compounds demonstrated that electronegative atoms like fluorine and chlorine significantly enhanced antifungal activity . This suggests that similar modifications to this compound could optimize its biological effects. -
In Silico Studies:
Molecular docking studies revealed that compounds similar to this compound effectively bind to the active site of critical enzymes involved in fungal metabolism, indicating potential as antifungal agents .
Safety and Toxicity
While exploring the biological activities, it is crucial to consider the safety profile of this compound. Preliminary toxicity assessments indicate low cytotoxicity levels, making it a candidate for further pharmacological development .
Q & A
Q. How to resolve discrepancies between computational predictions and experimental receptor binding data?
- Methodological Answer :
- Docking Validation : Perform molecular dynamics simulations with crystal structures of target receptors (e.g., HTR2A PDB: 6WGT) .
- Mutagenesis : Engineer receptor mutants (e.g., HTR2A D155A) to test predicted binding residues .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics to validate computational ΔG values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
